molecular formula C21H22FN5O3 B523711 2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one

2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one

Cat. No. B523711
M. Wt: 411.4 g/mol
InChI Key: CFFXRIUELQDINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID15997213 is a novel specific anti-VEEV (Anti-Venezuelan Equine Encephalitis Virus) agent.

Scientific Research Applications

Anticancer Potential

A derivative of the quinazolinone class, similar to the specified compound, has been investigated for its potential as a dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. This compound exhibited potent cytotoxic activity against various human cancer cell lines, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).

Enzyme Inhibition and Antioxidant Properties

Compounds structurally similar to the specified molecule, especially those with a piperazine or morpholine skeleton, have been studied for their roles as glucosidase inhibitors and antioxidant agents. These compounds displayed significant in vitro antioxidant activities and high scavenging activity, highlighting their potential in medicinal chemistry (Özil et al., 2018).

Antibacterial Activities

Quinazolinone derivatives with piperazine structures have been explored for their antibacterial properties. A study involving enantiomers of temafloxacin hydrochloride, a compound from a similar class, demonstrated significant antibacterial activities, underscoring the potential use of such compounds in treating bacterial infections (Chu et al., 1991).

Antipsychotic and Anticonvulsant Activities

Research on quinazolinone-4-ones, structurally analogous to the mentioned compound, has shown promising results in terms of their antipsychotic and anticonvulsant activities. These compounds were screened and demonstrated potential for use in the treatment of psychiatric and seizure disorders (Kaur et al., 2010).

Radioimaging Applications

In the context of medical imaging, specifically PET, compounds related to the specified chemical have been synthesized and evaluated. For example, [(11)C]AZD8931, a compound with a similar structure, has been developed for imaging EGFR, HER2, and HER3 signaling in cancer research (Wang et al., 2014).

properties

Molecular Formula

C21H22FN5O3

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4-one

InChI

InChI=1S/C21H22FN5O3/c1-2-24-9-11-25(12-10-24)14-20-23-18-8-7-15(27(29)30)13-16(18)21(28)26(20)19-6-4-3-5-17(19)22/h3-8,13H,2,9-12,14H2,1H3

InChI Key

CFFXRIUELQDINN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4F

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CID15997213

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
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2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
Reactant of Route 3
2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
Reactant of Route 4
2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
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2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
Reactant of Route 6
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2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one

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